Nonane-1,9-diyl bis(4-fluorobenzenesulfonate)

Description

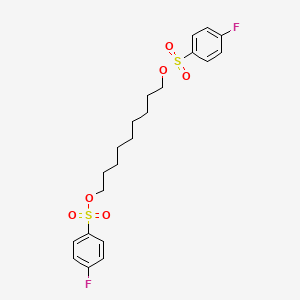

Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) is a dimeric compound featuring a nine-carbon aliphatic chain (nonane-1,9-diyl) linking two 4-fluorobenzenesulfonate moieties. The sulfonate group (-SO₃⁻) confers high polarity and acidity, distinguishing it from ester-linked analogs like benzoates.

Properties

CAS No. |

6278-66-6 |

|---|---|

Molecular Formula |

C21H26F2O6S2 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

9-(4-fluorophenyl)sulfonyloxynonyl 4-fluorobenzenesulfonate |

InChI |

InChI=1S/C21H26F2O6S2/c22-18-8-12-20(13-9-18)30(24,25)28-16-6-4-2-1-3-5-7-17-29-31(26,27)21-14-10-19(23)11-15-21/h8-15H,1-7,16-17H2 |

InChI Key |

JXQCBDDRJVUIPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of nonane-1,9-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield nonane-1,9-diol and 4-fluorobenzenesulfonic acid.

Oxidation and Reduction: While the compound itself is relatively stable, the nonane backbone can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as nonane-1,9-diyl bis(amine) or nonane-1,9-diyl bis(thiol).

Hydrolysis: Nonane-1,9-diol and 4-fluorobenzenesulfonic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the nonane backbone.

Scientific Research Applications

Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.

Mechanism of Action

The mechanism of action of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) involves its ability to undergo nucleophilic substitution reactions. The sulfonate groups act as good leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in organic synthesis and materials science to introduce functional groups or modify molecular structures.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl substituents enhance thermal stability and polarity. For example, compound 13 (trifluoromethyl) achieves 78% yield and 99.21% purity, likely due to improved crystallinity .

- Functional Groups : Sulfonates (e.g., compound in ) are more acidic and water-soluble than benzoates, making them suitable for ionic applications. Benzoates (e.g., compound 11) exhibit high purity (99.61%) and are common in liquid crystal research .

- Phase Behavior: CB9CB, a carbonitrile-linked dimer, displays a nematic-to-twist-bend nematic (N-NTB) phase transition at 104°C, which drops to 50°C when mixed with 5CB monomer . Fluorinated analogs like compound 11 may exhibit similar mesomorphic behavior due to dipole-dipole interactions.

Physical and Chemical Properties

- Thermal Stability: Trifluoromethyl and cyanophenyl substituents (compounds 13 and 9) likely enhance thermal resistance due to strong EWGs .

- Polarity and Solubility : Sulfonates (target compound and ) are more polar than benzoates, favoring solubility in polar aprotic solvents.

- Liquid Crystal Behavior: The nonane spacer in CB9CB promotes NTB phase formation via conformational flexibility . Fluorinated analogs may exhibit similar phase transitions with altered transition temperatures.

Biological Activity

Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) is a compound of interest due to its potential biological applications, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and observed effects in various studies.

Chemical Structure and Properties

Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) features a nonane backbone with two 4-fluorobenzenesulfonate groups attached. The presence of fluorine atoms in the benzene rings can significantly influence the compound's biological interactions due to their electronegativity and steric effects.

Biological Activity

The biological activity of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) can be assessed through various mechanisms:

- Antimicrobial Activity :

-

Cytotoxicity :

- The cytotoxic effects of sulfonated compounds have been documented in several studies. For example, certain fluoro-substituted benzene derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

- Enzyme Inhibition :

Structure-Activity Relationships

The biological activity of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) can be influenced by its structural components:

- Fluorine Substitution : The position and number of fluorine atoms on the benzene rings can affect the compound's lipophilicity and interaction with biological membranes. Studies suggest that ortho and para substitutions often enhance activity compared to meta substitutions due to steric and electronic factors .

- Sulfonate Groups : The presence of sulfonate moieties is known to improve solubility in aqueous environments, which is beneficial for biological applications. The interaction of these groups with cellular components can lead to increased bioavailability and efficacy .

Case Studies

Several case studies highlight the biological implications of similar compounds:

- Antitumor Activity : Research on N-benzoyl derivatives of phenylalanine showed that specific substitutions led to enhanced antitumor activity in microbial systems. These findings suggest that modifications akin to those in Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) could yield promising therapeutic agents .

- Environmental Impact : Studies on the interaction of sulfonated compounds with aquatic organisms indicate potential ecological risks. For instance, exposure to linear alkyl benzene sulfonates has been shown to cause pathomorphological changes in fish skin, raising concerns about the environmental safety of such compounds .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.